

Purotoxin-1: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Purotoxin 1

Cat. No.: B1151388

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For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the solubility, preparation, and experimental application of Purotoxin-1, a potent and selective modulator of P2X3 receptors.

Purotoxin-1 (PT-1) is a 35-amino acid peptide toxin originally isolated from the venom of the Central Asian spider *Geolycosa* sp. It has garnered significant interest in the scientific community for its highly selective inhibitory action on P2X3 receptors, which are key players in nociception and inflammatory pain pathways.^{[1][2][3][4]} This makes Purotoxin-1 a valuable tool for studying pain mechanisms and a potential therapeutic lead.

Data Presentation: Solubility and Key Properties

Purotoxin-1 is a lyophilized white solid that is soluble in water and saline buffers.^[3] For optimal experimental outcomes, it is crucial to adhere to proper solubilization and storage protocols.

Parameter	Value	Source
Molecular Weight	3834.59 Da	[3]
Appearance	White lyophilized solid	[3]
Solubility	Soluble to 1 mg/ml in water	[1][5]
Recommended Solvents	Sterile water, Saline buffer	[3][5]
IC50 (P2X3)	12 nM	[1][6]
Effective Concentration	100 nM for full inhibition of P2X3-mediated currents	[2][3][7]
Storage	Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.	General peptide handling guidelines

Experimental Protocols

Preparation of Purotoxin-1 Stock Solution (1 mg/ml)

- **Centrifuge:** Briefly centrifuge the vial of lyophilized Purotoxin-1 to ensure the powder is at the bottom.
- **Solvent Addition:** Add the appropriate volume of sterile, nuclease-free water to achieve a 1 mg/ml concentration. For example, add 100 µl of water to a vial containing 0.1 mg of Purotoxin-1.
- **Solubilization:** Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For most cellular and electrophysiological experiments, Purotoxin-1 is used at nanomolar concentrations.

- **Intermediate Dilution:** Prepare an intermediate dilution of the stock solution in your experimental buffer (e.g., extracellular recording solution, PBS). For example, dilute the 1 mg/ml stock solution (approximately 261 μ M) to 10 μ M.
- **Final Dilution:** From the intermediate dilution, prepare the final working concentration. For instance, to achieve a 100 nM working solution, dilute the 10 μ M intermediate solution 1:100 in the experimental buffer.

In Vitro Electrophysiology Protocol: Patch-Clamp on DRG Neurons

This protocol is a general guideline for assessing the inhibitory effect of Purotoxin-1 on P2X3 receptor currents in cultured dorsal root ganglion (DRG) neurons.

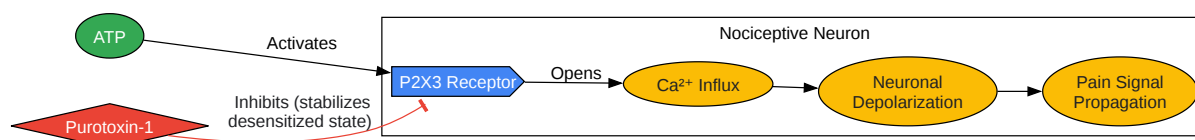
- **Cell Culture:** Culture primary DRG neurons from rats on glass coverslips.
- **Solutions:**
 - **Extracellular (Bath) Solution (in mM):** 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
 - **Intracellular (Pipette) Solution (in mM):** 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
- **Recording:**
 - Establish a whole-cell patch-clamp configuration.
 - Perfuse the cells with the extracellular solution.
 - Apply the P2X3 receptor agonist, α,β -methylene ATP (10 μ M), to elicit a baseline current.
 - After washing out the agonist, pre-apply Purotoxin-1 (e.g., 100 nM) in the extracellular solution for a designated period (e.g., 1-2 minutes).

- Co-apply the P2X3 agonist with Purotoxin-1 and record the current.
- Data Analysis: Compare the amplitude of the agonist-evoked current in the absence and presence of Purotoxin-1 to determine the percentage of inhibition.

Mandatory Visualizations

Purotoxin-1 Mechanism of Action

Purotoxin-1 selectively targets and modulates P2X3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[2][3] Its inhibitory effect is not through direct pore blocking but by stabilizing the desensitized state of the receptor, thereby preventing its reactivation.[2]

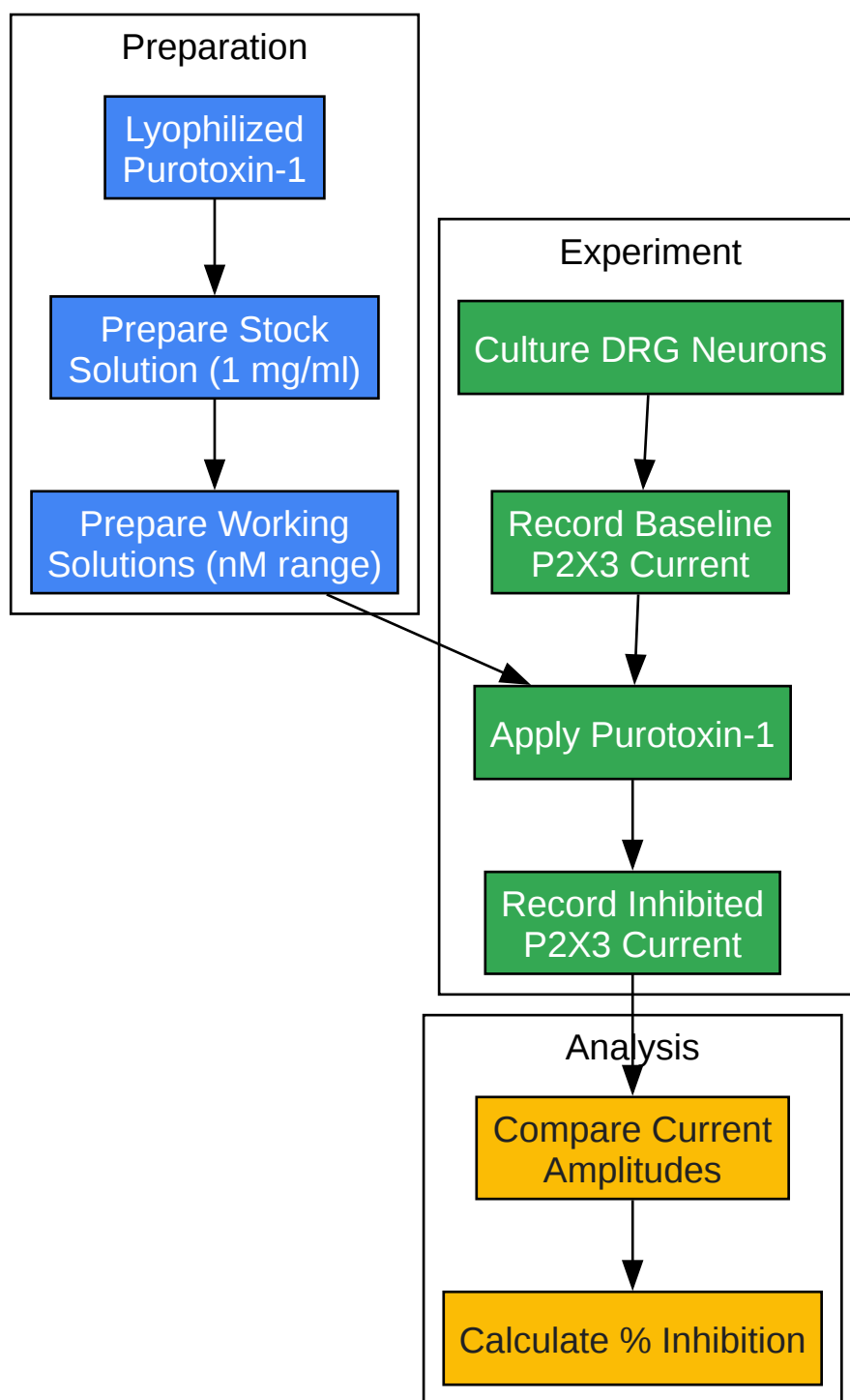


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Caption: Purotoxin-1 inhibits P2X3 receptor activation by ATP.

Experimental Workflow for Purotoxin-1 Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of Purotoxin-1 in an in vitro setting.



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Caption: Workflow for in vitro analysis of Purotoxin-1.

These protocols and guidelines are intended to serve as a starting point for your research. It is always recommended to consult the primary literature and optimize the protocols for your specific experimental setup.

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